- Synthesis of new troglitazone derivatives: Anti-proliferative activity in breast cancer cell lines and preliminary toxicological studyEuropean Journal of Medicinal Chemistry, 2012, 51, 206-215,
Cas no 97322-87-7 (Troglitazone)
Troglitazone is PPAR γ Agonists, on human and murine PPAR γ The EC50 values were 550 nm and 780 nm, respectively
Troglitazone structure
Troglitazone Properties
Names and Identifiers
-
- Troglitazone
- (+/-)-5-[4-[(6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy]benzyl]-2,4-thiazolidinedione
- 5-[[4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
- CS-045
- [14C]-Troglitazone
- [3H]-Troglitazone
- 5-[[4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methy
- 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl]-2,4-dioxothiazolidine
- 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl-methoxy)-benzyl]thiazolidine-2,4-dione
- 5-[4-[(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy]-benzyl]-2,4-thiazolidinedione
- Noscal
- Prelay
- Rezulin
- Rezulin (TN)
- Romglizone
- Romozin
- EPM-426
- CS 045
- GR 92132X
- GR92132X
- CI 991
- C24H27NO5S
- (+-)-all-rac-5-(p-((6-Hydroxy-2,5,7,8-tetramethyl-2-chromanyl)methoxy)benzyl)-2,4-thiazolidinedione
- 5-(4-(6-Hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)thiazolidine-2,4-dione
- CS045
- GXPHKUHSUJUWKP-UHFFFAOYSA-N
- DSSTox_CID_3719
- DSSTox_RID_77162
- DSSTox_GSID_23719
- 2,4-Thiazoli
- 5-[[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methyl]-2,4-thiazolidinedione (ACI)
- Depotox
- I66ZZ0ZN0E
- 5-[[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methyl]-2,4-thiazolidinedione
- NCGC00161599-02
- 5-(4-((6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy)benzyl)thiazolidine-2,4-dione
- CS-045 , Romozin , Rezulin , Romglizone , Noscal , Prelay
- Troglitazone (JAN/USAN/INN)
- 5-{4-(6-hydroxy-2, 5, 7, 8-tetramethylchroman-2-yl-methoxy) benzyl) thiazolidine-2,4-dione
- AS-56378
- CHEBI:9753
- troglitazona
- NCGC00161599-07
- 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl]thiazolidine -2,4-dione
- 2,4-Thiazolidinedione, 5-((4-((3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)-
- GR-92132X
- BDBM50088494
- Troglitazone - CAS 97322-87-7
- 5-[(4-{[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-2-yl)methyl]oxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione
- CCRIS 8969
- 5-(4-((6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy)benzyl)-2,4-thiazolidinedione
- MLS006010817
- HMS3713D08
- SR-05000000454-5
- CI-991
- 5-[[4-[(3,4-Dihydro-6-hydroxy-2,5,7 ,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl ]methyl]-2,4-thiazolidinedione
- CHEMBL3542292
- HMS3649G12
- (5R)-5-[[4-[[(2S)-6-hydroxy-2,5,7,8-tetramethyl-chroman-2-yl]methoxy]phenyl]methyl]thiazolidine-2,4-dione
- GTPL2693
- SR-05000000454-2
- Tox21_112119
- AC-31453
- NCGC00161599-09
- BRN 4338399
- 97322-87-7
- troglitazonum
- 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl]thiazolidine-2,4-dione
- SR-05000000454-3
- NCGC00161599-11
- SMP2_000224
- TROGLITAZONE (MART.)
- UNII-I66ZZ0ZN0E
- s8432
- 5-[[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1- benzopyran-2-yl)methoxy]phenyl]methyl]-2,4-thiazlidinedione
- NS00015646
- 2,4-Thiazolidinedione, 5-[[4-[(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methyl]- (9CI)
- H12073
- 5-(4-((6-Hydroxy-2,5,7,8-tetramethylchroman-2-yl-methoxy)benzyl)-2,4-thiazolidinedione)-T
- Troglitazone [USAN:INN:BAN]
- HMS2089D22
- Tox21_300470
- CAS-97322-87-7
- BDBM50101974
- T3920
- UPCMLD-DP017:002
- DB-057670
- DTXCID603719
- CS-1634
- CCG-208125
- NCGC00164445-01
- NCGC00161599-03
- NCGC00161599-01
- BRD-A13084692-001-02-5
- 5-((4-((3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)-2,4-Thiazolidinedione
- Tox21_112119_1
- A10BG01
- troglitazone
- EX-A3782
- 2,4-thiazolidinedione, 5-[[4-[(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methyl]-
- AKOS000281116
- NCGC00161599-04
- Troglitazone (CS-045)
- (+/-)-5-[4-[(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy]benzyl]-2,4-thiazolidinedione
- HY-50935
- UPCMLD-DP017
- NCGC00161599-06
- 5-[[4-[(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
- HSCI1_000037
- Spectrum5_001973
- 5-(4-(6-Hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl)-1,3-thiazolidine-2,4-dione
- NCGC00254440-01
- BCP06753
- HB2559
- NCGC00161599-05
- D00395
- UPCMLD-DP017:001
- GLXC-03930
- 5-{4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-2-yl)methoxy]benzyl}-1,3-thiazolidine-2,4-dione
- HMS2093D04
- DB00197
- AKOS024457434
- SMR001550129
- SCHEMBL4959
- SR-05000000454
- NCGC00161599-08
- Q7844989
- DTXSID8023719
- 5-(4-((6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromen-2-yl)methoxy)benzyl)-1,3-thiazolidine-2,4-dione
- Troglitazone, >=98% (HPLC)
- BRD-A13084692-001-17-3
- AB00643330-02
- +Expand
-
- MFCD00878416
- GXPHKUHSUJUWKP-UHFFFAOYSA-N
- 1S/C24H27NO5S/c1-13-14(2)21-18(15(3)20(13)26)9-10-24(4,30-21)12-29-17-7-5-16(6-8-17)11-19-22(27)25-23(28)31-19/h5-8,19,26H,9-12H2,1-4H3,(H,25,27,28)
- O=C1NC(=O)C(CC2C=CC(OCC3(CCC4C(=C(C)C(C)=C(C=4C)O)O3)C)=CC=2)S1
- 4338399
Computed Properties
- 441.16100
- 2
- 6
- 5
- 441.16099414g/mol
- 31
- 681
- 0
- 0
- 2
- 0
- 0
- 1
- 5.1
- 45
- 0
- 110
Experimental Properties
- 4.70300
- 110.16000
- 657°C at 760 mmHg
- 184-186°C
- 351.2°C
- DMSO: 20 mg/mL
- Yellow solid
- Insoluble in water
- 1.266
Troglitazone Price
Troglitazone Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 45 min, reflux
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Pyridinium chloride
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Preparation of troglitazone, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Cobalt chloride (CoCl2) , Sodium borohydride Catalysts: Dimethylglyoxime Solvents: Tetrahydrofuran , Water ; rt
1.2 Catalysts: Acetic acid ; 3 h, rt
1.3 Reagents: Acetone ; 15 min, rt
1.2 Catalysts: Acetic acid ; 3 h, rt
1.3 Reagents: Acetone ; 15 min, rt
Reference
- Structure-activity requirements for the antiproliferative effect of troglitazone derivatives mediated by depletion of intracellular calciumBioorganic & Medicinal Chemistry Letters, 2004, 14(10), 2547-2550,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hantzsch ester Solvents: Toluene ; 6 - 8 h, 80 - 90 °C
Reference
- Reduction of the exocyclic double bond of substituted thiazolidine diones by Hantzsch 1,4-dihydropyridineIndian Journal of Heterocyclic Chemistry, 2006, 15(4), 407-408,
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: Acetone
1.2 Reagents: Hydrogen bromide
1.3 Reagents: Sodium nitrite Solvents: Water
1.4 Reagents: Copper bromide (CuBr2)
1.5 Reagents: Sodium acetate , 4-Methoxyphenol , Tempol
1.6 Solvents: Methanol , Acetone
1.7 Reagents: Sodium acetate
1.8 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrogen bromide
1.3 Reagents: Sodium nitrite Solvents: Water
1.4 Reagents: Copper bromide (CuBr2)
1.5 Reagents: Sodium acetate , 4-Methoxyphenol , Tempol
1.6 Solvents: Methanol , Acetone
1.7 Reagents: Sodium acetate
1.8 Reagents: Hydrochloric acid Solvents: Water
Reference
- Process for the preparation of 2-(aryloxymethyl)-2,5,7,8-tetramethylchroman-6-ols, World Intellectual Property Organization, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium , Carbon Solvents: Methanol
1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Methanol , Water
1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Methanol , Water
Reference
- A short synthesis of troglitazone: an antidiabetic drug for treating insulin resistanceBioorganic & Medicinal Chemistry Letters, 1999, 9(24), 3439-3440,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; 12 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate
1.2 Reagents: Sodium bicarbonate
Reference
- Preparation of polymorphic form I of troglitazone having enhanced antidiabetic activity, India, , ,
Synthetic Circuit 8
Reaction Conditions
Reference
- Thiazolidine derivatives for lowering blood lipids and sugar, Japan, , ,
Synthetic Circuit 9
Reaction Conditions
Reference
- The research group of Professor Ning Jiao and Song Song made new progress in the field of electrophilic halogenation modification of drugsJournal of Chinese Pharmaceutical Sciences, 2021, 30(6), 543-544,
Synthetic Circuit 10
Reaction Conditions
Reference
- Synthetic thiazolidinediones, potential antidiabetic compoundsCurrent Organic Chemistry, 2011, 15(1), 108-127,
Synthetic Circuit 11
Reaction Conditions
Reference
- Novel polymorphic Form-3 of troglitazone and a pharmaceutical composition having enhanced antidiabetic activity, India, , ,
Synthetic Circuit 12
Reaction Conditions
Reference
- Novel polymorphic form-4 of troglitazone and a pharmaceutical composition having enhanced anti-diabetic activity, India, , ,
Synthetic Circuit 13
Reaction Conditions
Reference
- Novel polymorphic Form-5 of troglitazone and a pharmaceutical composition having enhanced antidiabetic activity, India, , ,
Synthetic Circuit 14
Reaction Conditions
Reference
- Novel polymorphic Form-6 of troglitazone and a pharmaceutical composition having enhanced antidiabetic activity, India, , ,
Synthetic Circuit 15
Reaction Conditions
Reference
- A process for the preparation of substituted phenyl ether compounds and rosiglitazone, World Intellectual Property Organization, , ,
Synthetic Circuit 16
Reaction Conditions
Reference
- Process for preparing thiazolidinediones such as pioglitazone via reduction of exocyclic double bonds at the 5-position of thiazolidinediones using dithionite., World Intellectual Property Organization, , ,
Synthetic Circuit 17
Reaction Conditions
Reference
- Processes for making thiazolidinedione derivatives and compounds thereof, World Intellectual Property Organization, , ,
Synthetic Circuit 18
Reaction Conditions
Reference
- Structural studies on the impurities of troglitazoneJournal of Pharmaceutical and Biomedical Analysis, 2003, 31(2), 271-281,
Synthetic Circuit 19
Reaction Conditions
Reference
- Synthesis of troglitazone's synthetic intermediate 2,5-dihydroxy-3,4,6-trimethylacetophenone and its reactive mechanismZhongguo Yaowu Huaxue Zazhi, 2000, 10(3), 203-204,
Synthetic Circuit 20
Reaction Conditions
Reference
- Synthesis of a new antidiabetic medicine 5-[4-[(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)methoxy]-benzyl]-2,4-thiazolidinedioneJilin Daxue Ziran Kexue Xuebao, 1999, (4), 85-90,
Troglitazone Raw materials
- Carbonic acid, 1,1-dimethylethyl 2-[[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-yl ester
- 2,4-Thiazolidinedione,5-[[4-[(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methylene]-
- 2-[(4-Aminophenoxy)methyl]-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol
- 2,4-Thiazolidinedione, 5-[[4-[[3,4-dihydro-2,5,7,8-tetramethyl-6-(phenylmethoxy)-2H-1-benzopyran-2-yl]methoxy]phenyl]methyl]-
- 5-[[4-[[6-(Acetyloxy)-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl]methoxy]phenyl]methylene]-2,4-thiazolidinedione
- Benzenepropanoic acid, 4-[[6-(acetyloxy)-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl]methoxy]-α-chloro-, ethyl ester
- 4(5H)-Thiazolone, 2-amino-5-[[4-[(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl]methyl]-
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Recommended suppliers
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(CAS:97322-87-7)Troglitazone
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